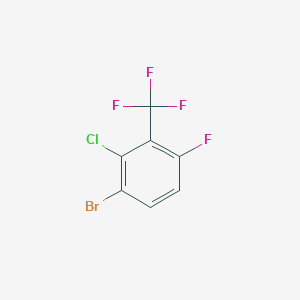

1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene

Description

1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene is a polyhalogenated aromatic compound featuring bromine, chlorine, fluorine, and a trifluoromethyl group at positions 1, 2, 4, and 3, respectively. This substitution pattern creates a sterically and electronically unique structure, making it valuable in cross-coupling reactions and as a precursor in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing trifluoromethyl group and the ortho/para-directing halogen substituents, which modulate its behavior in catalytic amination, Suzuki-Miyaura couplings, and other transition-metal-mediated processes .

Properties

IUPAC Name |

1-bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBYWLYGESLVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the halogenation of a benzene derivative. For instance, starting with a benzene ring, sequential halogenation reactions can introduce bromine, chlorine, and fluorine atoms at specific positions. The trifluoromethyl group can be introduced using trifluoromethylation reactions, often involving reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and trifluoromethylation processes. These reactions are carried out under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve coupling.

Major Products Formed

Biaryl Compounds: Formed through coupling reactions.

Substituted Aromatics: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene has been utilized in the synthesis of various pharmaceutical compounds. Its unique halogen substituents enhance biological activity and stability, making it an important intermediate in drug development.

Case Study: Synthesis of Anticancer Agents

In a study focused on synthesizing novel anticancer agents, 1-bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene was used as a key building block. The compound facilitated the introduction of trifluoromethyl groups, which are known to improve the pharmacokinetic properties of drugs.

Reaction Conditions :

- Reagents : Tri-tert-butyl phosphine, palladium diacetate, and potassium carbonate.

- Solvents : N,N-dimethylformamide (DMF) and toluene.

- Method : Microwave-assisted synthesis at 150°C for 1.5 hours yielded high purity products with significant biological activity .

Material Science Applications

The compound's unique fluorinated structure makes it suitable for applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

Example: Fluorinated Polymers

Research has demonstrated that incorporating 1-bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene into polymer matrices can enhance thermal stability and chemical resistance. This has implications for creating materials used in harsh environments, such as aerospace and automotive industries.

Organic Synthesis

As a versatile reagent, 1-bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene is employed in various organic reactions, including:

A. Cross-Coupling Reactions

This compound is often used in Suzuki and Heck coupling reactions to form biaryl compounds, which are crucial in developing agrochemicals and pharmaceuticals.

B. Electrophilic Aromatic Substitution

Due to its electron-withdrawing trifluoromethyl group, it acts as an electrophile in electrophilic aromatic substitution reactions, allowing for the functionalization of aromatic rings under mild conditions.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Anticancer agents synthesis |

| Material Science | Enhances properties of polymers | High-performance materials |

| Organic Synthesis | Reagent in cross-coupling and substitution reactions | Biaryl compound formation |

| Safety Considerations | Potential irritant; requires protective measures | Use gloves and goggles |

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the halogens and trifluoromethyl group make the benzene ring more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the halogen atoms and the boronic acid .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Reactivity in Catalytic Amination

- Steric Effects : Bulky substituents in the ortho position (e.g., 1-bromo-2-fluoro-3-(trifluoromethyl)benzene) reduce yields in Pd(0)-catalyzed amination due to hindered catalyst access. Increasing catalyst loading (up to 8 mol%) is required for such substrates, but side reactions dominate .

- Electronic Effects : Electron-withdrawing groups like CF₃ enhance electrophilicity at the bromine site, facilitating nucleophilic substitution. However, trifluoromethoxy (OCF₃) analogues (e.g., 4-bromo-2-chloro-1-(trifluoromethoxy)benzene) exhibit reduced reactivity compared to CF₃ derivatives due to weaker electron withdrawal .

Biological Activity

1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene, with the CAS number 2091146-38-0, is a halogenated aromatic compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple halogen substituents, which significantly influence its chemical reactivity and biological activity. The molecular formula is C7H2BrClF4, and it exhibits notable physical properties such as high lipophilicity due to the presence of trifluoromethyl groups.

| Property | Value |

|---|---|

| Molecular Weight | 267.44 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Low solubility in water |

| Log P | High (indicative of lipophilicity) |

Antimicrobial Activity

Recent studies have indicated that halogenated compounds like 1-bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene exhibit varying degrees of antimicrobial activity. The compound has been tested against several pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In vitro studies have demonstrated that this compound shows moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values suggesting effective inhibition at certain concentrations. For instance, a study reported an MIC value for Bacillus cereus lower than that of established antibiotics, indicating potential as an antibacterial agent .

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 50 | Moderate |

| Bacillus cereus | 25 | High |

| Candida albicans | 100 | Moderate |

Toxicity Profile

The toxicity profile of 1-bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene is critical for assessing its safety in potential applications. Studies indicate that while the compound does not cause severe systemic effects at low doses, it may exhibit weak sensitization potential based on local lymph node assay results in mice.

Findings from Toxicological Studies

- Skin Sensitization : The compound has shown weak sensitization potential with reported EC3 values indicating a threshold for lymphocyte proliferation.

- Repeated Dose Toxicity : Observations from repeated dose studies suggest mild nephropathy at high doses but no significant adverse effects at lower concentrations .

Table 3: Toxicity Data Summary

| Toxicity Parameter | Observed Effect |

|---|---|

| Skin Sensitization | Weak (EC3 = 31.8%) |

| NOAEL (Oral) | 10 mg/kg |

| Nephropathy | Mild at high doses |

The biological activity of halogenated compounds often relates to their ability to interact with cellular targets. The presence of fluorine atoms is known to enhance lipophilicity and alter the electronic properties of the molecule, potentially increasing its affinity for biological targets such as enzymes or receptors involved in microbial resistance mechanisms.

Docking Studies

Molecular docking studies suggest that the trifluoromethyl group enhances binding interactions with specific enzymes in microbial cells, contributing to its antimicrobial efficacy. Such studies are essential for elucidating the precise mechanisms through which this compound exerts its biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.